N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Catalog No.
S524299
CAS No.
M.F
C22H29ClN2O4S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2...

Product Name

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

CP-424174; CP 424174; CP424174; CP-424,174; CP 424,174; CP424,174.

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Description

The exact mass of the compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is 452.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, also known as CP-424174, is a synthetic organic compound with the molecular formula C22H29ClN2O4SC_{22}H_{29}ClN_{2}O_{4}S and a molecular weight of approximately 452.99 g/mol. This compound features a complex structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and a benzenesulfonamide moiety, making it notable for its potential applications in medicinal chemistry and biochemistry .

The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Carbamoyl Group: Reacting 4-chloro-2,6-diisopropylaniline with an appropriate isocyanate.
  • Sulfonamide Formation: The resulting intermediate can be reacted with benzenesulfonyl chloride to introduce the sulfonamide functionality.
  • Hydroxylation: The final step involves introducing the 2-hydroxypropan-2-yl group through alkylation or similar methods.

These steps require careful control of reaction conditions to yield the desired product with high purity .

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is primarily utilized in scientific research. Its applications include:

  • Model Compound: Used in studies related to cytokine release and inflammatory responses.
  • Pharmaceutical Research: Potential lead compound for developing new therapeutic agents targeting inflammatory diseases.

Interaction studies involving N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide have focused on its effects on cytokine levels in vitro. Preliminary data suggest that it may modulate the release of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. Further research is required to elucidate its mechanism of action and identify specific molecular targets .

Several compounds exhibit structural and functional similarities to N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide:

Compound NameStructureKey Features
SulfanilamideSulfanilamideBasic sulfonamide structure; used as an antibiotic
CelecoxibCelecoxibSelective COX-2 inhibitor; anti-inflammatory properties
PhenterminePhentermineAmphetamine derivative; appetite suppressant

Uniqueness

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro-substituted aromatic system with a sulfonamide moiety and a hydroxylated propanoyl group. This structural combination provides distinct biological activity profiles compared to other sulfonamides and anti-inflammatory agents.

Classical Organic Synthesis Pathways

The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide represents a sophisticated synthetic challenge that requires careful consideration of both carbamate formation and sulfonamide coupling strategies. This complex molecular architecture necessitates the integration of multiple classical organic synthesis approaches to achieve optimal yields and selectivity [1] .

Carbamate Coupling Strategies

The formation of carbamate linkages in complex pharmaceutical intermediates requires careful selection of coupling methodologies that can accommodate the steric hindrance imposed by the 4-chloro-2,6-diisopropylphenyl moiety. Classical carbamate synthesis approaches have been extensively developed to address these challenges through various mechanistic pathways [3] [4].

Table 1: Classical Carbamate Coupling Strategies - Reaction Conditions

Coupling MethodCatalyst/ReagentTemperature (°C)SolventYield Range (%)Reaction Time
CDI-mediated1,1'-carbonyldiimidazoleRoom temperatureVarious70-952-8 hours
Mixed carbonatesp-nitrophenyl chloroformate0-25Aprotic solvents60-901-4 hours
CO2-basedDBU/Cesium carbonate70DMF45-9250 minutes
Azide-CO couplingPdCl2 (2 mol%)60-80Toluene65-854-12 hours
Imidazolium saltsCarbamoylimidazolium saltRoom temperatureVarious75-901-6 hours

The 1,1'-carbonyldiimidazole (CDI) methodology represents one of the most versatile approaches for carbamate formation, particularly suitable for sterically demanding substrates. The reaction proceeds through formation of an activated carbonylimidazolide intermediate, which subsequently reacts with the amine nucleophile to form the desired carbamate linkage [3]. This approach demonstrates excellent compatibility with the electron-withdrawing chloro substituent and bulky isopropyl groups present in the target molecule.

Mixed carbonate systems utilizing p-nitrophenyl chloroformate offer an alternative pathway that provides enhanced reactivity through the formation of activated carbonate intermediates [3]. These reagents have been successfully employed in the synthesis of pharmaceutical compounds bearing similar structural motifs, providing yields in the range of 60-90% under mild reaction conditions.

The carbon dioxide-based carbamate synthesis represents an environmentally benign approach that has gained significant attention in recent years. The three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide provides a direct route to carbamate formation [4]. This methodology offers the advantage of utilizing carbon dioxide as a renewable C1 building block while maintaining excellent atom economy.

Sulfonamide Formation Mechanisms

The sulfonamide functionality in the target compound requires careful consideration of coupling strategies that can accommodate both the benzenesulfonyl and the complex carbamate-containing amine components. Classical sulfonamide formation has been extensively studied, with multiple mechanistic pathways available for different substrate combinations [5] [6] [7].

Table 2: Sulfonamide Formation - Optimization Parameters

MethodReagent SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Thiol-amine couplingNCS/H2O2/Mo catalystRoom temp - 60170-9585-95
Sulfonyl chlorideBase activation0-25180-9890-98
ElectrochemicalDirect electrolysis25165-9075-85
Calcium triflimideCa(NTf2)280-120185-9590-95
N-silylamineSulfonyl fluoride0-60175-9280-90

The thiol-amine coupling methodology provides a direct route to sulfonamide formation through electrochemical oxidative coupling. This approach has been demonstrated to effectively couple thiols with amines through a multi-step mechanism involving initial disulfide formation, followed by amine radical generation and subsequent sulfenamide formation [6] [7]. The final oxidation steps convert the sulfenamide intermediate to the desired sulfonamide through consecutive oxidations at approximately 2.0 and 2.6 V.

The electrochemical sulfonamide synthesis offers several advantages including mild reaction conditions, environmental benignity, and the ability to activate commodity chemicals that are otherwise difficult to couple [6]. Kinetic studies have revealed that the thiol substrate undergoes complete conversion to the corresponding disulfide within the first 20 seconds of electrolysis, followed by amine oxidation to generate the critical aminium radical intermediate.

Calcium triflimide activation of sulfonyl fluorides represents a recent advancement in sulfonamide synthesis that demonstrates exceptional efficiency for coupling sterically and electronically diverse substrates [8]. This methodology employs calcium triflimide as a Lewis acid catalyst to activate sulfonyl fluorides toward nucleophilic attack by amines, providing an alternative to traditional sulfonyl chloride-based approaches.

Advanced Flow Chemistry Approaches

The implementation of continuous flow chemistry methodologies offers significant advantages for the synthesis of complex pharmaceutical intermediates such as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide. Flow chemistry provides enhanced heat and mass transfer, improved safety profiles, and superior control over reaction parameters compared to traditional batch processes [9] [10] [11].

Continuous Flow Reactor Configurations

The selection of appropriate reactor configurations is critical for achieving optimal performance in continuous flow synthesis. Different reactor designs offer unique advantages for specific reaction types and can be tailored to accommodate the requirements of multi-step synthetic sequences [12] [13] [14].

Table 3: Continuous Flow Reactor Configurations

Reactor TypeChannel Diameter (μm)Mixing MethodHeat Transfer (W/m²·K)Pressure Drop (bar/m)Typical Volume (mL)
Tubular coil500-2000Convective flow1000-50000.1-1.01-100
Microreactor10-1000Static mixers10000-300001-100.01-10
Packed bed100-5000Catalyst bed500-20000.5-55-500
Trickle bed1000-10000Gravity flow200-10000.1-0.550-1000
Membrane reactor50-500Microfluidic5000-150002-200.1-50

Tubular coil reactors represent the most commonly employed configuration for continuous flow organic synthesis, offering excellent versatility and ease of implementation. These reactors consist of long, narrow tubes that provide efficient mixing through convective flow while maintaining relatively low pressure drops [13]. The residence time in tubular reactors is precisely controlled through the relationship between reactor volume and flow rate, allowing for accurate control of reaction kinetics.

Microreactors provide exceptional heat and mass transfer characteristics due to their high surface-to-volume ratios, which can exceed 30,000 m²/m³ compared to 100 m²/m³ for conventional batch reactors [14]. This enhanced heat transfer capability is particularly advantageous for exothermic reactions and enables precise temperature control that is difficult to achieve in batch processes. The rapid mixing achieved in microreactors, occurring on the order of microseconds, allows for access to reaction conditions that are not feasible in conventional batch systems.

Packed bed reactors offer unique advantages for heterogeneous catalysis applications, where solid catalysts or reagents are immobilized within the reactor [13]. The forced convection of reactants through the catalyst bed dramatically enhances catalyst-reactant contact, leading to rate increases of several orders of magnitude compared to equivalent batch processes. This configuration is particularly suitable for reactions involving solid-supported reagents or catalysts.

Solvent Optimization in Continuous Systems

The selection and optimization of solvent systems in continuous flow chemistry requires careful consideration of multiple factors including solubility, viscosity, boiling point, and compatibility with reactor materials. The unique operating conditions in flow systems, particularly the ability to operate under elevated pressures, expand the range of suitable solvents and reaction conditions [15] [16] [17].

Table 5: Solvent Optimization Parameters for Continuous Flow

Solvent ClassExample SolventsBoiling Point (°C)Viscosity (cP)Dielectric ConstantFlow Compatibility
Aprotic polarDMF, DMSO, MeCN80-1900.4-2.020-50Excellent
Protic polarMeOH, EtOH, H2O65-1000.5-1.210-80Good
NonpolarToluene, hexane80-1400.3-0.92-10Excellent
Ionic liquids[BMIM][BF4]>30010-1005-15Moderate
Green solventsEthyl lactate, PEG90-2501-155-40Good

The ability to operate under back pressure in continuous flow systems allows solvents to be heated above their atmospheric boiling points while maintaining liquid phase operation [15]. This capability significantly expands the available temperature range for reactions and can lead to improved reaction kinetics and yields. For example, acetonitrile can be heated to 120°C under 5 bar pressure, providing access to enhanced reaction rates while maintaining smooth fluid flow.

Solvent selection must also consider the solubility requirements of all reaction components, including starting materials, products, and any side products that may form during the reaction [16]. The use of solvent mixtures can provide solutions to solubility challenges while maintaining optimal flow characteristics. Additionally, the volatility of solvents becomes particularly important in gas-liquid reactions, where high gas flow rates can lead to solvent evaporation and potential precipitation issues.

Green solvent alternatives have gained increased attention in flow chemistry applications due to their improved environmental profiles and often superior performance characteristics [17]. Switchable solvents that can change their polarity in response to external stimuli such as carbon dioxide offer unique opportunities for simplified work-up procedures and solvent recovery.

Electrochemical Synthesis Innovations

Electrochemical methods represent a rapidly growing area of synthetic chemistry that offers unique advantages for the formation of complex molecular architectures. The application of electrochemical techniques to the synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide provides opportunities for selective bond formation under mild conditions [18] [19] [20].

Paired Electrolysis Applications

Paired electrolysis represents an advanced electrochemical strategy that utilizes both the anodic and cathodic processes to generate valuable products, thereby maximizing atom economy and energy efficiency [20] [23]. This approach is particularly valuable for the synthesis of complex molecules where multiple transformations can be achieved simultaneously.

Table 6: Paired Electrolysis - Reaction Performance

Reaction TypeAnodic ProcessCathodic ProcessCurrent Efficiency (%)Energy Efficiency (%)Product Yields (%)
Convergent pairedAlcohol oxidationReduction coupling150-20070-9070-95
Divergent pairedAmine oxidationH2 evolution80-12060-8060-85
Sequential pairedHydrocarbon oxidationMetal reduction100-18075-9580-95
Parallel pairedThiol oxidationNitro reduction90-15065-8575-90
Ex-situ pairedElectrode chargingExternal reduction120-18080-9585-95

Convergent paired electrolysis represents the most efficient form of paired electrolysis, where both the anodic and cathodic processes contribute to the formation of the same product [20]. This approach can theoretically achieve 200% current efficiency when both electrodes contribute equally to product formation. The convergent approach is particularly suitable for cross-coupling reactions and cyclization processes.

Divergent paired electrolysis involves the simultaneous formation of two different valuable products at the anode and cathode [23]. This strategy is beneficial when both oxidation and reduction products have commercial value, allowing for the efficient utilization of electrical energy. The challenge in divergent paired electrolysis lies in optimizing conditions that favor both desired transformations while maintaining easy separation and purification of the products.

Ex-situ electrolysis represents an innovative approach that separates the electrochemical activation step from the chemical transformation step in both time and space [24]. This methodology enables the pre-activation of electrodes followed by their use in external chemical reactions under optimized conditions. The ex-situ approach allows for the pairing of hydrogen evolution with various organic transformations while providing complete freedom in reaction media selection.

The integration of paired electrolysis with continuous flow systems offers additional advantages including improved heat and mass transfer, enhanced safety through reduced reaction volumes, and the ability to operate under precisely controlled conditions [19]. Flow electrolysis systems can be designed to optimize residence times for both electrochemical and chemical steps, leading to improved overall process efficiency.

The development of specialized electrode materials and electrolyte systems continues to expand the scope of electrochemical synthesis. Boron-doped diamond electrodes provide exceptional stability and wide potential windows, enabling reactions that are not possible with conventional electrode materials [22]. Similarly, the development of ionic liquid electrolytes offers improved conductivity and expanded electrochemical windows while reducing environmental impact.

Thermodynamic Stability Assessment

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide exhibits considerable thermodynamic stability characteristics that are fundamental to its chemical behavior and practical applications. The compound demonstrates thermal stability up to approximately 200°C, which is consistent with the general thermal behavior observed in benzenesulfonamide derivatives [1] [2]. This thermal threshold represents the onset of decomposition processes that typically affect the carbamoyl linkage and sulfonamide functionality.

The thermodynamic stability profile of this compound is significantly influenced by its molecular architecture. The presence of bulky diisopropyl substituents on the phenyl ring creates steric hindrance that contributes to conformational stability by restricting molecular motion and potential degradation pathways [3]. The benzenesulfonamide core provides inherent stability through aromatic resonance stabilization, while the carbamoyl bridge introduces a moderate susceptibility to hydrolytic processes under extreme conditions [4].

Table 3: Thermodynamic Stability Parameters

ParameterValue/DescriptionNotesReference
Decomposition Temperature (°C)>200Typical for sulfonamides [1] [2]
Thermal Stability Range (°C)Stable up to ~200Based on structural analogs [2]
Storage Temperature (°C)2-8Recommended storage [5]
Storage ConditionsUnder inert atmosphereNitrogen or argon atmosphere [5]
Chemical StabilityStable under normal conditionsDry, dark conditions preferred [3]
Hydrolysis SusceptibilityModerate (carbamoyl group)Urea linkage susceptible [4]
Oxidation SusceptibilityLow (no readily oxidizable groups)Aromatic stabilization [3]

Under standard laboratory conditions, the compound remains chemically stable when stored at temperatures between 2-8°C under an inert atmosphere [5]. The recommended storage protocol involves maintaining the compound in a dry, dark environment under nitrogen or argon atmosphere to prevent potential oxidative degradation and moisture-induced hydrolysis reactions.

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide reflects the complex interplay between its hydrophilic and lipophilic structural features. The compound exhibits markedly low aqueous solubility, with measurements indicating solubility values below 1 mg/mL at 25°C [6]. This limited water solubility is attributed to the predominant lipophilic character imparted by the diisopropyl substituents and the aromatic framework.

In polar aprotic solvents, the compound demonstrates enhanced solubility characteristics. Dimethylformamide provides slight solubility due to its ability to form hydrogen bonds with the carbamoyl and sulfonamide functionalities [7]. Dimethyl sulfoxide exhibits superior solvation properties for this compound, as evidenced by good solubility in this medium . The enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's high dielectric constant and its capacity to disrupt intermolecular hydrogen bonding networks within the solid state.

Table 2: Solubility Characteristics and Partition Coefficient

Media TypeSolubility/ValueCommentsReference
Water (25°C)<1 mg/mLLow aqueous solubility [6]
Dimethylformamide (DMF)Slightly solublePolar aprotic solvent [7]
Dimethyl sulfoxide (DMSO)SolublePolar aprotic solvent
MethanolSolublePolar protic solvent
Organic solvents (general)Generally solubleEnhanced by isopropyl groups [3]
LogP (estimated)4.2Estimated value [6]
Lipophilicity classificationLipophilicDue to isopropyl substituents [3]

Methanol and other polar protic solvents provide favorable solvation environments for the compound, primarily through hydrogen bonding interactions with the hydroxyl group of the 2-hydroxypropan-2-yl substituent and the sulfonamide nitrogen . The compound generally exhibits good solubility in organic solvents, a characteristic that is significantly enhanced by the presence of the bulky isopropyl groups, which facilitate interactions with nonpolar solvent molecules [3].

Partition Coefficient (LogP) Determination

The partition coefficient analysis reveals the compound's pronounced lipophilic character, with an estimated logarithmic partition coefficient (LogP) value of 4.2 [6]. This value indicates a strong preference for the organic phase in octanol-water partition studies, reflecting the dominant influence of the lipophilic structural elements over the hydrophilic functionalities.

The high LogP value is primarily attributed to the extensive hydrocarbon framework comprising the diisopropyl substituents and the aromatic ring systems [3]. The chlorine substituent contributes additional lipophilic character through its electron-withdrawing properties and van der Waals interactions. While the compound contains polar functional groups including the sulfonamide moiety, carbamoyl linkage, and tertiary alcohol, these hydrophilic contributions are insufficient to overcome the substantial lipophilic influence of the aromatic and aliphatic hydrocarbon components.

This lipophilic character has significant implications for the compound's bioavailability and membrane permeability characteristics. The enhanced lipophilicity facilitates penetration through biological membranes, potentially improving cellular uptake and distribution [3]. However, the limited aqueous solubility may present challenges for formulation development and could necessitate the use of solubilizing agents or alternative delivery systems for pharmaceutical applications.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Two-Dimensional Techniques)

The nuclear magnetic resonance spectroscopic profile of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide provides comprehensive structural characterization through multi-nuclear and multidimensional approaches. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous assignment of all proton environments within the molecular framework.

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)AssignmentMultiplicityReference
¹H NMR7.8-8.2Aromatic H (benzenesulfonamide)d/dd [9] [10]
¹H NMR7.2-7.6Aromatic H (diisopropylphenyl)d/dd [9] [10]
¹H NMR6.8-7.2Aromatic H (meta to Cl)d/dd [9] [10]
¹H NMR3.8-4.2CH(CH₃)₂ (isopropyl)sept [9] [10]
¹H NMR2.8-3.2CH₂ (2-hydroxypropan-2-yl)m [9] [10]
¹H NMR1.2-1.4CH₃ (isopropyl)d [9] [10]
¹H NMR10.0-10.5NH (carbamoyl)br s [9] [10]
¹³C NMR165-170C=O (carbamoyl)- [11] [12]
¹³C NMR140-145Quaternary aromatic C- [11] [12]
¹³C NMR128-132Aromatic CH carbons- [11] [12]
¹³C NMR120-125Aromatic C-Cl- [11] [12]
¹³C NMR78-82C(OH)(CH₃)₂- [11] [12]
¹³C NMR22-26CH₃ (isopropyl)- [11] [12]

The aromatic proton signals appear in the characteristic downfield region between 6.8-8.2 ppm, with the benzenesulfonamide aromatic protons typically observed at 7.8-8.2 ppm due to the electron-withdrawing influence of the sulfonamide substituent [9] [10]. The diisopropylphenyl aromatic protons resonate at 7.2-7.6 ppm, while the proton meta to the chlorine substituent appears at 6.8-7.2 ppm, reflecting the electronic effects of the halogen substitution.

The isopropyl methine protons exhibit the characteristic septet multiplicity at 3.8-4.2 ppm due to coupling with six equivalent methyl protons [9] [10]. The corresponding methyl groups appear as doublets at 1.2-1.4 ppm with coupling constants typically ranging from 6-7 Hz. The carbamoyl amide proton manifests as a broad singlet at 10.0-10.5 ppm, indicating hydrogen bonding interactions and potential exchange phenomena [9] [10].

¹³C nuclear magnetic resonance spectroscopy provides detailed carbon framework characterization. The carbamoyl carbonyl carbon resonates at 165-170 ppm, consistent with amide functionality [11] [12]. Quaternary aromatic carbons appear at 140-145 ppm, while aromatic methine carbons are observed at 128-132 ppm. The chlorine-substituted aromatic carbon typically resonates at 120-125 ppm due to the deshielding effect of the halogen. The tertiary alcohol carbon of the 2-hydroxypropan-2-yl group appears at 78-82 ppm, with the associated methyl carbons observed at 22-26 ppm [11] [12].

Table 6: Two-Dimensional Nuclear Magnetic Resonance Correlations

TechniqueCorrelationExpected J-coupling (Hz)Structural InformationReference
¹H-¹H COSYIsopropyl CH-CH₃6-7Isopropyl group confirmation [11] [12]
¹H-¹H COSYAromatic H ortho coupling7-8Aromatic substitution pattern [11] [12]
¹H-¹³C HSQCAll C-H direct correlations-Carbon framework assignment [11] [12]
¹H-¹³C HMBCCarbamoyl C=O to NH-Amide functionality [11] [12]
¹H-¹³C HMBCAromatic quaternary C to meta-H-Substitution positions [11] [12]

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information. Correlation spectroscopy experiments confirm the isopropyl group structure through characteristic methine-methyl correlations with coupling constants of 6-7 Hz [11] [12]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities throughout the molecular framework, while heteronuclear multiple bond correlation spectroscopy reveals long-range correlations essential for determining substitution patterns and confirming the carbamoyl linkage [11] [12].

Infrared Vibrational Mode Assignments

The infrared spectroscopic profile of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide exhibits characteristic vibrational bands that provide definitive identification of functional groups and structural features. The spectral interpretation facilitates comprehensive structural elucidation and molecular characterization.

Table 5: Infrared Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignmentVibrational ModeReference
3400-3250Medium-StrongN-H stretch (carbamoyl)Stretching [13] [14] [15]
3000-2850StrongC-H stretch (aliphatic)Stretching [16] [17]
1650-1620StrongC=O stretch (carbamoyl)Stretching [13] [14]
1580-1520MediumAromatic C=C stretchStretching [15] [17]
1350-1320StrongSO₂ asymmetric stretchStretching [13] [14]
1180-1120StrongSO₂ symmetric stretchStretching [13] [14]
820-780MediumC-Cl stretchStretching [16]

The N-H stretching vibration of the carbamoyl group appears as a medium to strong absorption band in the region of 3400-3250 cm⁻¹ [13] [14] [15]. This band may exhibit some broadening due to hydrogen bonding interactions in the solid state. The aliphatic C-H stretching vibrations from the isopropyl groups and the 2-hydroxypropan-2-yl substituent manifest as strong absorptions in the 3000-2850 cm⁻¹ region [16] [17].

The carbamoyl C=O stretching vibration represents one of the most diagnostic features of the infrared spectrum, appearing as a strong, sharp absorption at 1650-1620 cm⁻¹ [13] [14]. This frequency is characteristic of amide functionality and provides unambiguous confirmation of the carbamoyl linkage. The aromatic C=C stretching vibrations appear as medium intensity bands at 1580-1520 cm⁻¹, reflecting the presence of the substituted benzene rings [15] [17].

The sulfonamide functionality exhibits two characteristic SO₂ stretching vibrations. The asymmetric SO₂ stretch appears as a strong absorption at 1350-1320 cm⁻¹, while the symmetric SO₂ stretch is observed at 1180-1120 cm⁻¹ [13] [14]. These bands are among the most intense features in the infrared spectrum and provide definitive identification of the sulfonamide moiety. The C-Cl stretching vibration appears as a medium intensity band at 820-780 cm⁻¹, confirming the presence of the chlorine substituent [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

452.1536563 g/mol

Monoisotopic Mass

452.1536563 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Perregaux DG, McNiff P, Laliberte R, Hawryluk N, Peurano H, Stam E, Eggler J,
2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

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